molecular formula C16H16INO2S B2706418 1-(4-iodophenyl)sulfonyl-6-methyl-3,4-dihydro-2H-quinoline CAS No. 1024308-69-7

1-(4-iodophenyl)sulfonyl-6-methyl-3,4-dihydro-2H-quinoline

Cat. No.: B2706418
CAS No.: 1024308-69-7
M. Wt: 413.27
InChI Key: DIHGFDXXDQUEOP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline and its analogues has been a topic of interest due to their versatile applications in industrial and synthetic organic chemistry . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach have been used for the construction of the principal quinoline scaffold . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Chemical Reactions Analysis

Quinoline and its derivatives have been reported to undergo a wide range of chemical reactions. For instance, the Pfitzinger–Borsche reaction involves isatin reacting with an α-methylene carbonyl compound in the presence of a base in ethanol to provide a substituted quinoline derivative . Other reactions include transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions .

Scientific Research Applications

Antitumor Applications

Compounds bearing the quinol pharmacophore, such as derivatives of 1-(4-iodophenyl)sulfonyl-6-methyl-3,4-dihydro-2H-quinoline, have demonstrated selective in vitro inhibition of cancer cell lines, especially those of colon and renal origin. This inhibition is attributed to the unique structural features of these compounds, enabling them to target specific pathways in cancer cells (McCarroll et al., 2007).

Chemical Synthesis Techniques

In the realm of organic chemistry, the synthesis of polyfunctionalized quinolines, which includes compounds related to this compound, is of significant interest. These syntheses involve complex reactions like the iodine-mediated electrophilic and regioselective ring closure, demonstrating the chemical versatility and potential for structural diversity in these compounds (Verma et al., 2011).

Biological and Electronic Properties

Studies on the fluorescence and quantum chemical properties of quinoline derivatives have shown that these compounds exhibit intriguing electronic and photonic properties. Such characteristics are beneficial in developing materials for technological applications, as well as for understanding the interaction of these compounds with biological systems (Le et al., 2020).

Cancer Drug Discovery

Quinoline and its derivatives, like this compound, have been a focus in cancer drug discovery due to their effective anticancer activity. These compounds are explored for their modes of action in inhibiting vital biological pathways like tyrosine kinases, proteasome, and tubulin polymerization, making them potent candidates in the development of new cancer therapies (Solomon & Lee, 2011).

Properties

IUPAC Name

1-(4-iodophenyl)sulfonyl-6-methyl-3,4-dihydro-2H-quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16INO2S/c1-12-4-9-16-13(11-12)3-2-10-18(16)21(19,20)15-7-5-14(17)6-8-15/h4-9,11H,2-3,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHGFDXXDQUEOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16INO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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